REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:12]=[C:11]([C:13](OCC)=[O:14])[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>C1COCC1>[CH2:1]([N:8]1[CH:12]=[C:11]([CH2:13][OH:14])[CH:10]=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C1)C(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
21.7 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0 degrees under inert atmosphere
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
All solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added 100 ml water and 250 ml ethyl acetate
|
Type
|
CUSTOM
|
Details
|
placed in a separatory funnel
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |